5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Molecular Formula: CHNO
Molecular Weight: 409.46 g/mol
The compound combines an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a benzodioxin moiety (a fused six-membered ring system with two oxygen atoms). Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Alkylation of Phenolic Hydroxyl Group:
Azidation of Carboxylic Acid:
Curtius Rearrangement:
Hydrolysis and Salification:
- Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity: The compound may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic routes.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: Evaluate its use in materials science (e.g., polymers, sensors).
Mechanism of Action
Targets: Likely interacts with specific proteins or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related structures (e.g., other benzodioxins, oxazoles).
Remember, this compound’s complexity invites further exploration.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c29-25(26-17-21(18-7-3-1-4-8-18)28-11-5-2-6-12-28)20-16-23(32-27-20)19-9-10-22-24(15-19)31-14-13-30-22/h1,3-4,7-10,15-16,21H,2,5-6,11-14,17H2,(H,26,29) |
InChI Key |
FFLCDOIEVGXXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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